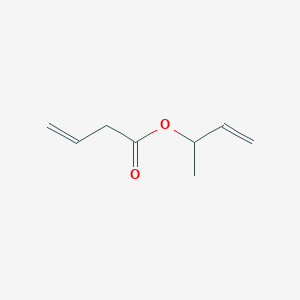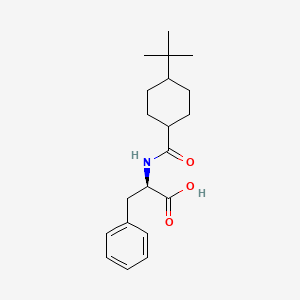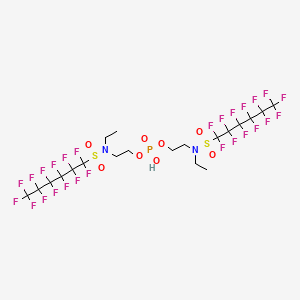![molecular formula C12H12F11NO4S<br>C5F11SO2N(C2H5)CH2CH2OC(O)CH=CH2 B13415096 2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester CAS No. 68298-06-6](/img/structure/B13415096.png)
2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These bonds impart exceptional stability and resistance to degradation, making PFAS compounds valuable in various industrial and scientific applications .
Preparation Methods
The synthesis of 2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester typically involves a multi-step process. One common synthetic route includes the esterification of 2-Propenoic acid with 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethanol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of specialized polymers with unique properties such as hydrophobicity and chemical resistance.
Biology: The compound is employed in the development of bio-compatible materials for medical devices and drug delivery systems.
Medicine: Research is ongoing into its potential use in targeted drug delivery due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester involves its interaction with specific molecular targets. The compound’s fluorinated tail imparts hydrophobic properties, allowing it to interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes, affecting processes such as permeability and signaling pathways .
Comparison with Similar Compounds
2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester can be compared with other similar compounds such as:
- 2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 2-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
These compounds share similar structural features but differ in the length and composition of their fluorinated tails, which can influence their chemical and physical properties. The uniqueness of this compound lies in its specific balance of hydrophobicity and reactivity, making it suitable for specialized applications .
Properties
CAS No. |
68298-06-6 |
|---|---|
Molecular Formula |
C12H12F11NO4S C5F11SO2N(C2H5)CH2CH2OC(O)CH=CH2 |
Molecular Weight |
475.28 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C12H12F11NO4S/c1-3-7(25)28-6-5-24(4-2)29(26,27)12(22,23)10(17,18)8(13,14)9(15,16)11(19,20)21/h3H,1,4-6H2,2H3 |
InChI Key |
ZCIQIKYETQVARM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)


![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)





